Oxyacanthine Sulfate
Overview
Description
Scientific Research Applications
Potential Inhibitor of COVID-19 Main Protease Enzyme
Oxyacanthine sulfate, among other natural molecules, was studied for its potential as an inhibitor of the main protease enzyme of the COVID-19 virus. Molecular docking studies revealed that Oxyacanthine demonstrated significant binding efficacy and made necessary interactions with enzyme residues required for target inhibition. This suggests that Oxyacanthine may be a potential inhibitor of this enzyme, indicating a possible role in antiviral therapy for COVID-19 (Agrawal et al., 2020).
Role in Oxidation Processes
Research involving sulfated compounds, though not directly this compound, has demonstrated the importance of sulfates in various oxidation processes. For instance, studies on sulfate solutions have shown them to play a crucial role in the electrochemical degradation of contaminants, suggesting that sulfate derivatives, including possibly this compound, could be significant in environmental remediation (Farhat et al., 2015).
Biochemical and Medical Applications
While the specific use of this compound was not directly mentioned, sulfated polysaccharides, which are chemically related, have been studied extensively. These studies reveal their potential in various biological activities, including anticoagulant, antiviral, immuno-inflammatory, antilipidemic, and antioxidant activities. This highlights the potential of sulfated compounds, like this compound, in therapeutic and biochemical applications (Jiao et al., 2011).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Oxyacanthine sulfate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in mitigating oxidative damage within cells. Additionally, this compound binds to specific proteins that regulate cell growth and differentiation, thereby influencing cellular processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, including enzymes and receptors, to exert its effects. It has been shown to inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species . Additionally, this compound can activate signaling pathways that promote cell survival and growth . These molecular interactions contribute to the overall biological effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. It has been found that this compound exhibits stability under various conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of this compound, resulting in reduced efficacy . Long-term studies have also shown that this compound can have sustained effects on cellular function, including enhanced antioxidant defense and improved cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects, such as improved hair growth and reduced oxidative stress . High doses of this compound may lead to toxic or adverse effects, including cellular damage and impaired organ function . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to sulfur metabolism. It interacts with enzymes and cofactors involved in the assimilation and reduction of sulfate, leading to the production of sulfur-containing metabolites . These metabolic pathways play a crucial role in maintaining cellular homeostasis and supporting various biological functions. This compound can also influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is taken up by cells through sulfate permeases, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can be distributed to various cellular compartments, including the cytosol, mitochondria, and nucleus . The localization and accumulation of this compound within these compartments can influence its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are essential for its activity and function. It has been observed to localize to the mitochondria, where it can modulate mitochondrial function and enhance cellular energy production . Additionally, this compound can be targeted to the nucleus, where it may influence gene expression and regulate cellular processes . The subcellular localization of this compound is mediated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6.H2O4S/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)17-23-8-11-30(40)31(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;1-5(2,3)4/h6-11,18-21,28-29,40H,12-17H2,1-5H3;(H2,1,2,3,4)/t28-,29+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDPKTOSXUDJIY-XZVFQGBBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N2O10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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